1-Nonanoyl-sn-glycero-3-phosphocholine

概要

説明

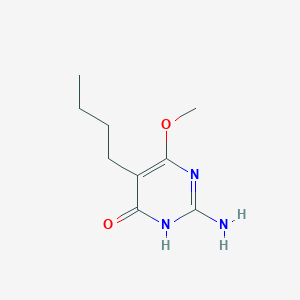

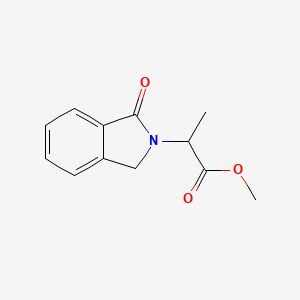

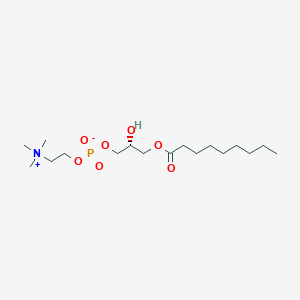

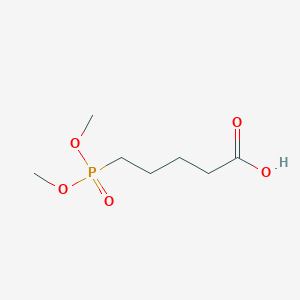

1-Nonanoyl-sn-glycero-3-phosphocholine is a short-chain polar lysophosphatidylcholine (lysoPC) . It belongs to the subclass of naturally occurring phosphatidylcholines .

Synthesis Analysis

1-Nonanoyl-sn-glycero-3-phosphocholine is used in thin-layer chromatography (TLC) analysis for lipid extraction . It has a molecular formula of C17H36NO7P .Molecular Structure Analysis

The molecular formula of 1-Nonanoyl-sn-glycero-3-phosphocholine is C17H36NO7P . The exact mass is 397.223 .Chemical Reactions Analysis

1-Nonanoyl-sn-glycero-3-phosphocholine is a short-chain lysophosphatidylcholine (lysoPC) and is used in thin-layer chromatography (TLC) analysis for lipid extraction . It is also involved in the formation of lipid vesicles .Physical And Chemical Properties Analysis

1-Nonanoyl-sn-glycero-3-phosphocholine is hygroscopic and not light sensitive . It is stable for 1 year and should be stored at -20°C .科学的研究の応用

Hydrolysis of Oxidized Glycerophospholipids

1-Nonanoyl-sn-glycero-3-phosphocholine plays a role in the hydrolysis of truncated oxidized glycerophospholipids by lysosomal phospholipase A2 . This process is crucial for maintaining phospholipid homeostasis . The enzyme preferentially deacylates at the sn-1 position of the truncated oxidized phosphatidylcholines .

Evaluation of Enantiomeric Purity

This is achieved through 1H NMR analysis using a readily available chiral derivatizing boronic acid .

Acetylcholine Precursor

1-Nonanoyl-sn-glycero-3-phosphocholine is a parasympathomimetic acetylcholine precursor . It rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .

Potential Treatment for Alzheimer’s Disease and Dementia

Due to its role as an acetylcholine precursor, 1-Nonanoyl-sn-glycero-3-phosphocholine may have potential for the treatment of Alzheimer’s disease and dementia .

Role in Oxidative Stress

The compound is involved in oxidative stress, where reactive oxygen species modify proteins, nucleic acids, and lipids . This process is induced by an imbalance between the production and removal of reactive oxygen species .

作用機序

Target of Action

1-Nonanoyl-sn-glycero-3-phosphocholine, also known as sn-Glycero-3-phosphocholine, is a precursor in the biosynthesis of brain phospholipids . It primarily targets the cholinergic system in the brain, specifically the acetylcholine neurotransmitter system . It increases the bioavailability of choline in nervous tissue , which is crucial for the synthesis of the neurotransmitter acetylcholine .

Mode of Action

1-Nonanoyl-sn-glycero-3-phosphocholine rapidly delivers choline to the brain across the blood-brain barrier . It acts as a parasympathomimetic acetylcholine precursor , meaning it mimics the action of the parasympathetic nervous system by increasing the levels of acetylcholine . This results in enhanced cholinergic transmission, which is critical for many brain functions, including memory and cognition .

Biochemical Pathways

The compound is involved in the biosynthesis of brain phospholipids . It is metabolized into choline, which is then used to synthesize acetylcholine . This process is part of the larger cholinergic pathway, which plays a key role in memory formation and cognitive function .

Pharmacokinetics

This allows it to be rapidly delivered to the brain, where it is metabolized into choline . The ability to cross the blood-brain barrier suggests good bioavailability, although further studies would be needed to confirm this.

Result of Action

The primary result of 1-Nonanoyl-sn-glycero-3-phosphocholine’s action is an increase in the levels of acetylcholine in the brain . This leads to improved cognitive function, as acetylcholine is a key neurotransmitter involved in memory and learning . It has been suggested that the compound may have potential for the treatment of conditions such as Alzheimer’s disease and dementia .

Action Environment

The action of 1-Nonanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, oxidative stress can lead to the production of oxidized phospholipids, which may impair immune function . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2R)-2-hydroxy-3-nonanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO7P/c1-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18(2,3)4/h16,19H,5-15H2,1-4H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTRCGYRHHVHRW-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nonanoyl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

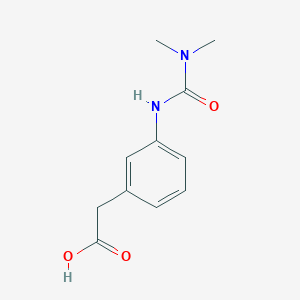

![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)